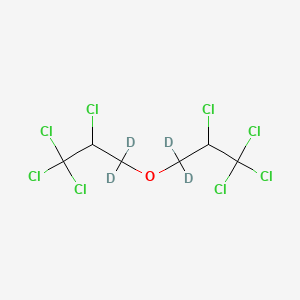
Bis(2,3,3,3-tetrachloropropyl) Ether-d4; 2,3,3,3,2',3',3',3'-Octachlorodipropyl Ether-d4; Octachloro-di-n-propyl Ether-d4; Octachlorodipropyl Ether-d4; SV2-d4; S 421-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S 421-d4 is a deuterium-labeled version of the compound S 421. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . The molecular formula of S 421-d4 is C₆H₂D₄Cl₈O, and it has a molecular weight of 381.76 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S 421-d4 involves the incorporation of deuterium into the parent compound S 421. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but a common method includes the use of deuterated chloroform (CDCl₃) as a solvent and deuterated reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of S 421-d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: S 421-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: S 421-d4 can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
科学研究应用
S 421-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential to improve the pharmacokinetic profiles of drugs by reducing metabolic degradation.
Industry: Utilized in the development of stable isotope-labeled standards for analytical chemistry
作用机制
The mechanism of action of S 421-d4 involves its incorporation into drug molecules, where the deuterium atoms replace hydrogen atoms. This substitution can lead to changes in the pharmacokinetic and metabolic profiles of the drug. Deuterium forms stronger bonds with carbon compared to hydrogen, which can result in slower metabolic degradation and longer half-life of the drug . The molecular targets and pathways involved depend on the specific drug molecule into which S 421-d4 is incorporated.
相似化合物的比较
S 421: The non-deuterated parent compound.
Deuterated analogs of other drugs: Compounds where deuterium is incorporated into different drug molecules.
Comparison: S 421-d4 is unique due to its deuterium labeling, which imparts distinct pharmacokinetic properties compared to its non-deuterated counterpart, S 421. The incorporation of deuterium can lead to reduced metabolic degradation and improved stability, making it a valuable tool in drug development and research .
属性
分子式 |
C6H6Cl8O |
|---|---|
分子量 |
381.7 g/mol |
IUPAC 名称 |
1,1,1,2-tetrachloro-3,3-dideuterio-3-(2,3,3,3-tetrachloro-1,1-dideuteriopropoxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2/i1D2,2D2 |
InChI 键 |
LNJXZKBHJZAIKQ-LNLMKGTHSA-N |
手性 SMILES |
[2H]C([2H])(C(C(Cl)(Cl)Cl)Cl)OC([2H])([2H])C(C(Cl)(Cl)Cl)Cl |
规范 SMILES |
C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
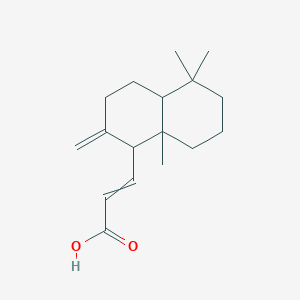
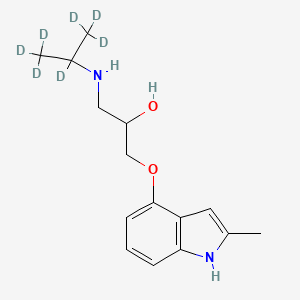
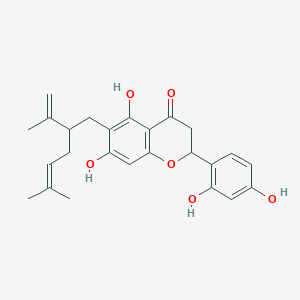
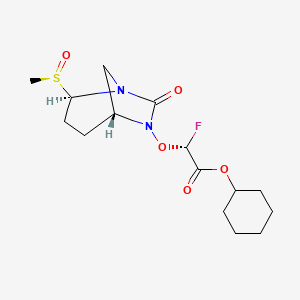


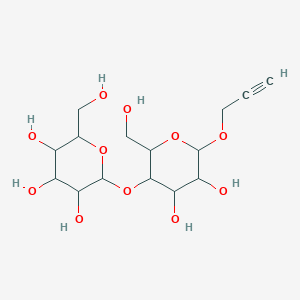

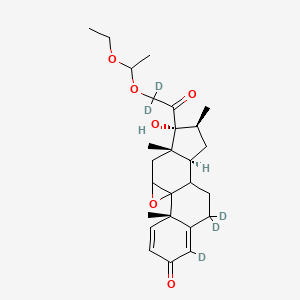
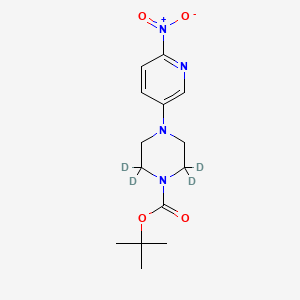
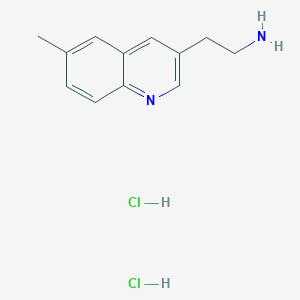
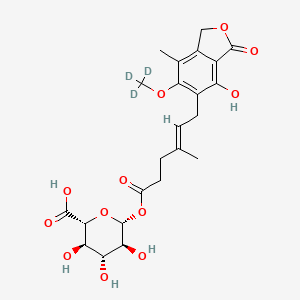
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
